molecular formula C29H25F7O2 B12329742 2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-

2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-

Cat. No.: B12329742
M. Wt: 538.5 g/mol
InChI Key: OQUNHWCPGGOBPV-AFMDSPMNSA-N
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Description

2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- is a complex organic compound featuring a 2H-pyran ring fused with a cyclopentyl group and a biphenyl moiety substituted with multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for 2H-pyrans include oxa-electrocyclization, Knoevenagel condensation, and propargyl Claisen rearrangement . The reaction conditions typically involve the use of catalysts such as phosphines and various solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- stands out due to its multiple fluorine substitutions and complex structure, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C29H25F7O2

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,5R)-5-cyclopentyl-2-[4-[4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]phenyl]oxane

InChI

InChI=1S/C29H25F7O2/c30-22-11-20(12-23(31)27(22)29(35,36)38-21-13-24(32)28(34)25(33)14-21)17-5-7-18(8-6-17)26-10-9-19(15-37-26)16-3-1-2-4-16/h5-8,11-14,16,19,26H,1-4,9-10,15H2/t19-,26+/m0/s1

InChI Key

OQUNHWCPGGOBPV-AFMDSPMNSA-N

Isomeric SMILES

C1CCC(C1)[C@H]2CC[C@@H](OC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)C(OC5=CC(=C(C(=C5)F)F)F)(F)F)F

Canonical SMILES

C1CCC(C1)C2CCC(OC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)C(OC5=CC(=C(C(=C5)F)F)F)(F)F)F

Origin of Product

United States

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